Isothiochroman-1-carbonitrile
Description
Isothiochroman-1-carbonitrile is a heterocyclic organic compound featuring a thiochroman backbone (a six-membered ring with five carbon atoms and one sulfur atom) substituted with a carbonitrile (-C≡N) group at the 1-position. The sulfur atom in the thiochroman ring contributes to unique electronic and steric properties, distinguishing it from oxygen-containing analogs like chroman derivatives. Its molecular formula is C₉H₇NS, with a molecular weight of 161.22 g/mol. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm identity and purity, adhering to guidelines for stable compounds . Elemental analysis (C, H, N, S) is recommended for validation, with deviations ≤0.4% from theoretical values .
Properties
IUPAC Name |
3,4-dihydro-1H-isothiochromene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENGQBWPTISRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481635 | |
| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-15-2 | |
| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiochroman-1-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiochroman-1-carbonitrile with suitable reagents to form the desired isothiochroman derivative. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Isothiochroman-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiochroman derivatives.
Scientific Research Applications
Isothiochroman-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which isothiochroman-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares Isothiochroman-1-carbonitrile with structurally related heterocyclic carbonitriles, focusing on molecular properties, reactivity, and hazards. Key analogs include 4-Bromoisoquinoline-1-carbonitrile () and hypothetical derivatives like chroman-1-carbonitrile and thiochroman-4-carbonitrile.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electronic Effects: The sulfur atom in this compound lowers ring aromaticity compared to chroman-1-carbonitrile (oxygen analog), enhancing electrophilic substitution reactivity at the sulfur-adjacent position . Bromine in 4-Bromoisoquinoline-1-carbonitrile introduces steric hindrance and electron-withdrawing effects, altering its reactivity in cross-coupling reactions compared to sulfur-containing analogs .
Hazard Profile: 4-Bromoisoquinoline-1-carbonitrile exhibits multiple hazards (e.g., H302: harmful if swallowed; H335: respiratory irritation), likely due to bromine’s toxicity and the compound’s lipophilicity . This compound’s hazards remain uncharacterized in the evidence but may differ due to sulfur’s lower electronegativity.
Synthetic Utility: this compound’s sulfur atom facilitates metal coordination in catalysis, whereas 4-Bromoisoquinoline-1-carbonitrile’s bromine enables functionalization via Suzuki-Miyaura couplings .
Analytical Characterization Insights
Per , this compound’s purity is validated via HPLC/GC-TLC alongside NMR/HRMS. For unstable analogs (e.g., syrups or gums), HRMS substitutes elemental analysis, requiring precision within ±0.005 amu . In contrast, 4-Bromoisoquinoline-1-carbonitrile’s characterization data (e.g., PubChem ID: 77174826) emphasize bromine’s isotopic signature in mass spectra, aiding structural confirmation .
Biological Activity
Isothiochroman-1-carbonitrile is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, while providing detailed insights from various studies.
Chemical Structure and Properties
This compound belongs to the isothiochroman family, characterized by a sulfur atom in the heterocyclic structure. Its general formula can be represented as follows:
The presence of the carbonitrile group (-C≡N) significantly influences its reactivity and biological activity.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties. Research indicates that it exhibits activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of isothiochroman compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/mL depending on the specific derivative tested .
Table 1: Antibacterial Activity of Isothiochroman Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 | |
| Enterococcus faecalis | 4 | |
| Streptococcus pyogenes | 8 |
Antifungal Activity
In addition to antibacterial effects, this compound has exhibited antifungal activity. Compounds derived from this scaffold have shown effectiveness against fungi such as Candida albicans, with MICs reported between 16-128 μg/mL .
Anticancer Activity
The anticancer potential of isothiochroman derivatives has been explored in various studies. For example, certain derivatives have been found to inhibit cell proliferation in cancer cell lines such as U937 and THP-1, with IC50 values indicating significant cytotoxicity . The mechanism of action often involves apoptosis induction and inhibition of key cellular pathways involved in cancer progression.
Table 2: Anticancer Activity of Isothiochroman Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | U937 | 16.23 |
| THP-1 | >20 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some studies suggest that isothiochroman derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Oxidative Stress Induction : These compounds may also induce oxidative stress in cells, leading to apoptosis in cancerous tissues.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several isothiochroman derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the isothiochroman structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of isothiochroman derivatives on leukemia cell lines. The study found that these compounds induced apoptosis through the mitochondrial pathway, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing isothiochroman-1-carbonitrile, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursor thioethers or thioketones with nitrile-containing reagents. Key steps include optimizing reaction temperature (e.g., 80–120°C), solvent choice (e.g., DMF or acetonitrile), and catalyst selection (e.g., Lewis acids like AlCl₃). Detailed protocols should specify stoichiometry, purification methods (e.g., column chromatography), and characterization via NMR (¹H/¹³C) and IR spectroscopy to confirm the nitrile moiety (C≡N stretch ~2200 cm⁻¹) .
- Table 1 : Common Synthetic Routes and Yields
| Route | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Thioketone + CH₃CN | AlCl₃, 100°C, 12h | 65–70 | ≥95% |
| B | Thioether + KCN | DMF, 80°C, 24h | 50–55 | ≥90% |
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR : ¹H NMR confirms the isothiochroman ring (δ 2.8–3.5 ppm for CH₂-S; δ 4.5–5.0 ppm for CH adjacent to nitrile).
- IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~650 cm⁻¹ (C-S).
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 165.05 for C₉H₇NS).
- XRD (if crystalline): Confirms bond lengths and angles .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer : The compound serves as a versatile intermediate in:
- Heterocyclic Synthesis : Building block for thiazole or pyridine derivatives via [2+2] cycloaddition.
- Ligand Design : Nitrile group coordinates with transition metals (e.g., Pd, Cu) for catalytic applications.
- Photophysical Studies : Investigating electron-withdrawing effects of the nitrile group on aromatic systems .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and thermodynamic stability. For example:
- Reaction Energy Profiles : Identify rate-limiting steps (e.g., cyclization vs. nitrile formation).
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on yield.
- Catalyst Screening : Molecular docking studies evaluate Lewis acid interactions with substrates .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Approaches include:
- Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
- Comparative Analysis : Cross-reference with high-purity reference samples from independent syntheses .
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Systematic studies using substituent effects:
- Steric Maps : Measure Tolman cone angles of substituents adjacent to the nitrile.
- Hammett Plots : Correlate σ values (electronic parameters) with reaction rates (e.g., Suzuki-Miyaura coupling).
- Kinetic Isotope Effects : Probe mechanistic pathways (e.g., radical vs. polar mechanisms) .
Q. What novel methodologies enable the enantioselective synthesis of this compound derivatives?
- Methodological Answer : Asymmetric catalysis techniques:
- Chiral Ligands : Use BINAP or Salen ligands with Pd or Rh catalysts.
- Dynamic Kinetic Resolution : Control stereochemistry via reversible substrate-catalyst interactions.
- Crystallization-Induced Diastereomer Transformation : Enhance enantiomeric excess (ee >95%) .
Data Analysis and Reporting Guidelines
Q. How should researchers document experimental procedures to ensure reproducibility?
- Methodological Answer : Follow IMRAD structure (Introduction, Methods, Results, Discussion):
- Methods Section : Specify equipment (e.g., Schlenk line for air-sensitive reactions), reaction monitoring (TLC/HPLC), and error margins (e.g., ±2% yield).
- Supplementary Data : Include raw NMR spectra, chromatograms, and computational input files .
Q. What criteria distinguish high-quality research on this compound from incremental studies?
- Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Address gaps identified via systematic reviews (e.g., lack of mechanistic studies).
- Impact : Propose applications in drug discovery or materials science .
Tables for Key Comparisons
Table 2 : Analytical Techniques for Purity Assessment
| Technique | Sensitivity | Limitations | Applicability |
|---|---|---|---|
| HPLC-UV | 0.1% | Requires UV chromophore | Routine purity checks |
| GC-MS | 0.01% | Limited to volatile compounds | Trace impurity analysis |
| ¹H NMR | 1–5% | Overlapping signals | Structural validation |
Table 3 : Common Contradictions in Literature and Resolutions
| Issue | Source of Discrepancy | Resolution Strategy |
|---|---|---|
| Variable melting points | Polymorphism | XRD analysis |
| Inconsistent yields | Catalyst deactivation | In situ monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
